Rhodium(II) triphenylacetate dimer
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Overview
Description
Rhodium(II) triphenylacetate dimer is a coordination compound with the empirical formula C80H60O8Rh2. It is known for its distinctive light green to blue-green color and is often used as a catalyst in various organic reactions. This compound is particularly notable for its ability to facilitate enantioselective cyclopropanation and C-H bond nitrene insertion reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(II) triphenylacetate dimer can be synthesized through the reaction of rhodium(II) acetate with triphenylacetic acid. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with scale-up modifications to accommodate larger quantities. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Rhodium(II) triphenylacetate dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its rhodium centers.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The acetate groups in the dimer can be replaced by other carboxylates or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrides may be used.
Substitution: Carboxylic acids or other ligands can be used to replace the acetate groups.
Major Products Formed:
Oxidation: Oxidized rhodium species.
Reduction: Reduced rhodium species.
Substitution: New rhodium complexes with different ligands.
Scientific Research Applications
Rhodium(II) triphenylacetate dimer has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which rhodium(II) triphenylacetate dimer exerts its effects involves the coordination of the rhodium centers with various substrates. This coordination facilitates the activation of C-H bonds and the insertion of nitrene groups, leading to the formation of new chemical bonds. The molecular targets and pathways involved include the activation of C-H bonds and the formation of cyclic oxonium ylides .
Comparison with Similar Compounds
Rhodium(II) acetate: Similar in structure but with acetate groups instead of triphenylacetate.
Rhodium(II) trifluoroacetate: Known for its enhanced reactivity and ability to bind arenes and alkenes.
Ruthenium and Iridium complexes: These compounds share similar catalytic properties but differ in their reactivity and applications.
Uniqueness: Rhodium(II) triphenylacetate dimer is unique due to its specific ligand environment, which imparts distinct catalytic properties. Its ability to facilitate enantioselective reactions and C-H bond activation makes it particularly valuable in organic synthesis .
Properties
Molecular Formula |
C80H64O8Rh2 |
---|---|
Molecular Weight |
1359.2 g/mol |
IUPAC Name |
rhodium;2,2,2-triphenylacetic acid |
InChI |
InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);; |
InChI Key |
VJJFQYWTSGUNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.[Rh].[Rh] |
Origin of Product |
United States |
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